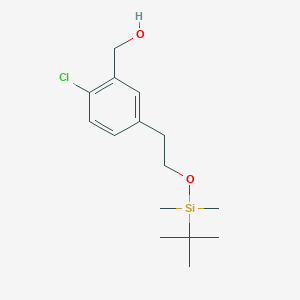

(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol

Description

(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol is a synthetic organic compound featuring a chlorophenyl core substituted with a methanol (-CH2OH) group at the benzylic position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group via an ethyl linker at the 5-position. The TBDMS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes such as nucleophilic substitutions or oxidations. Its synthesis likely involves silylation of a diol precursor under anhydrous conditions, followed by purification via column chromatography, as seen in analogous TBDMS-protected compounds .

Properties

IUPAC Name |

[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorophenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10,17H,8-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRGSHUPALSXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol typically involves multiple steps:

Protection of the Alcohol Group: : The starting material, 2-chlorophenol, undergoes protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

Alkylation: : The protected phenol is then alkylated using ethyl bromide or ethyl iodide to introduce the ethyl chain.

Reduction: : The alkylation product is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, temperature control, and purification methods would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: : Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Substitution reactions can occur at the chloro group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: : KMnO4, OsO4, CrO3

Reduction: : NaBH4, LiAlH4, Zn/HCl

Substitution: : Nucleophiles like Grignard reagents (RMgX), organolithium reagents (RLi), or amines (RNH2)

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones

Reduction: : Formation of alcohols or alkanes

Substitution: : Formation of various substituted phenyl compounds

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

Biology: : Potential use in the study of enzyme inhibitors or as a building block for bioactive molecules.

Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.

Industry: : Employed in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol exerts its effects depends on its specific application. For example, in organic synthesis, it acts as a protecting group by forming a stable silyl ether bond that can be selectively removed under specific conditions. The molecular targets and pathways involved would vary based on the biological or medicinal context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with TBDMS Groups

Compounds containing TBDMS-protected hydroxyl groups share similarities in synthetic strategies and stability profiles. For example:

Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d ():

Comparison :

- The TBDMS group in both compounds enhances lipophilicity and stability under acidic/basic conditions.

- The target compound’s methanol group (-CH2OH) is more polar than the ester group in the analogue, affecting solubility and reactivity.

Chlorophenyl-Containing Derivatives

Chlorophenyl groups influence electronic properties and reactivity. Examples include:

5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole ():

- Molecular Formula : C16H14ClN (MW ≈ 255.7 g/mol).

- Key Features : Chlorophenyl group, dihydro-pyrrole ring.

- Synthesis: Cyclization under reflux with HCl/ethanol, yielding a crystalline solid .

1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol ():

- Molecular Formula: C8H7ClF3NO (MW = 225.59 g/mol).

- Key Features: Amino group (-NH2), trifluoroethanol (-CF3CH2OH).

- Properties: The amino group increases nucleophilicity, while -CF3 enhances metabolic stability .

Comparison :

- The target compound’s 2-chlorophenyl group is electron-withdrawing, directing electrophilic substitution to the para position.

- Unlike the amino group in ’s compound, the target’s chloro substituent reduces reactivity toward electrophiles but improves stability.

Functional Group Variations

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ():

Comparison :

- The target compound’s TBDMS group provides hydrolytic stability, whereas the ethoxy chain in ’s compound increases hydrophilicity.

- The tetramethylbutyl group in enhances steric bulk, reducing reactivity compared to the target’s chlorophenyl-methanol system.

Data Tables

Table 2: Spectroscopic Techniques

| Compound | ¹H NMR | ¹³C NMR | FT-IR | HR-MS |

|---|---|---|---|---|

| Target Compound | Yes* | Yes* | Yes* | Yes* |

| Ethyl TBDMS-O-butanoate | Yes | Yes | Yes | Yes |

| 5-(3-Chlorophenyl)-pyrrole | Yes | Yes | No | No |

*Inferred from analogous TBDMS compounds .

Biological Activity

(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol, also referred to as CS-0103007, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the molecular formula and a molar mass of approximately 300.9 g/mol. Its structure includes a chlorophenyl group and a tert-butyldimethylsilyl ether, which may influence its biological interactions and activities .

Biological Activity Overview

Research has indicated that compounds similar to CS-0103007 exhibit various biological activities, including antiviral and anticancer properties. Below are some key findings related to its biological activity:

Antiviral Activity

A study focused on small molecule CD4-mimics highlighted the importance of structural modifications in enhancing antiviral efficacy. Compounds with similar structures to CS-0103007 demonstrated significant inhibition of HIV-1 entry by targeting specific sites on the virus .

Table 1: Antiviral Activity of Related Compounds

| Compound ID | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| NBD-11021A2 | 2.2 ± 0.2 | 23.6 ± 0.2 | 10.73 |

| 21A | 3 ± 0.4 | 15.2 ± 0.2 | 5.07 |

| 21B | 3.2 ± 0.5 | 17.4 ± 1.6 | 5.43 |

| 22A | 2.7 ± 0.2 | 18 ± 0.6 | 6.67 |

This table illustrates the inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) for several compounds related to CS-0103007, indicating its potential as an antiviral agent.

Anticancer Activity

Another area of interest is the compound's potential anticancer properties. Similar silyl ether compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Tumor Growth

In vivo studies have shown that structurally related compounds can reduce tumor growth rates in animal models, suggesting that CS-0103007 may have similar effects . The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.